
N-Carbethoxy-4-piperidone
Overview
Description
N-Carbethoxy-4-piperidone (CAS 29976-53-2) is a piperidine derivative with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19–171.20 . It exists as a colorless liquid with a melting point of 147–151°C and a boiling point of 87°C . The compound is synthesized via reactions such as the condensation of N-benzyl-4-piperidone with ethyl chloride or through reductive amination using NaBH₃CN in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbethoxy-4-piperidone can be synthesized from 1,3-piperidinedicarboxylic acid, 4-oxo-, 1,3-diethyl ester. The process involves the reduction of dihydropyridones using zinc and acetic acid, which is a simple and cost-effective method . Another method involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to produce tertiary propargylamines .
Industrial Production Methods: The industrial production of this compound typically involves the conversion of N-carbethoxy 4-piperidone to piperidone hydrochloride hydrate. This process is known for its high yield and purity, and it is considered economical and eco-friendly .
Chemical Reactions Analysis
Types of Reactions: N-Carbethoxy-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced using zinc and acetic acid to produce racemic or enantiopure 4-piperidones.
Substitution: It can participate in substitution reactions to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and acetic acid are commonly used for reduction reactions.
Substitution: Reagents such as sodium borohydride and catalytic hydrogenation are used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Racemic or enantiopure 4-piperidones.
Substitution: Tertiary alcohols.
Scientific Research Applications
Chemical Synthesis
N-Carbethoxy-4-piperidone serves as a crucial building block in the synthesis of complex organic molecules.
- Tertiary Alcohols : It is utilized in the synthesis of tertiary alcohols through various chemical reactions, including reductions and substitutions.
- Heterocyclic Compounds : The compound is involved in the preparation of heterocyclic compounds such as benzo[c][2,7]naphthyridines via one-pot, three-component reactions involving aromatic amines and aldehydes .
Biological Applications
In biological research, this compound exhibits several notable activities:
- Antihypertensive Agents : It is used in the preparation of 3-hydrazinopyridazines, which have been studied for their antihypertensive properties.
- Serotonergic Activity : The compound is also a precursor for γ-carboline derivatives that exhibit potential serotonergic activity.
- Metabolite of Loratadine : As a metabolite of Loratadine, an antihistamine, this compound may share similar pharmacological effects, acting as an inverse agonist at peripheral histamine H1-receptors.
Medical Research
This compound has implications in medical research due to its structural properties:
- Analgesic Development : It has been employed in the synthesis of novel analgesics with modified piperidine structures designed for rapid metabolism and reduced side effects .
- Antiviral Research : Preliminary studies suggest potential activity against dengue virus (DENV), although further investigation is necessary to confirm these findings.
Industrial Applications
In industrial contexts, this compound is valued for its utility as an intermediate:
- Pharmaceutical Production : The compound is frequently used in the production of various pharmaceuticals and chemical intermediates due to its favorable reaction conditions and high yields .
- Environmental Considerations : While it shows promise in industrial applications, studies indicate toxicity to certain aquatic organisms, necessitating careful handling and disposal practices.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antiviral Studies : Research exploring its role as an antiviral agent against DENV highlighted its potential but called for more extensive studies to clarify its efficacy and mechanisms.
- Pharmaceutical Development : A study focused on synthesizing analgesics indicated that modifying the piperidine structure could lead to compounds with improved pharmacokinetic profiles and reduced side effects .
- Environmental Impact Assessments : Investigations into the environmental toxicity of this compound revealed significant effects on aquatic organisms, emphasizing the need for responsible use in industrial applications.
Mechanism of Action
N-Carbethoxy-4-piperidone is a metabolite of Loratadine, which is a selective inverse peripheral histamine H1-receptor agonist. Loratadine shows anti-dengue-virus activity . The compound exerts its effects by interacting with histamine H1 receptors, leading to the inhibition of histamine-mediated responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-Carbethoxy-4-piperidone with five related piperidine derivatives:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Applications | Distinct Features |
---|---|---|---|---|---|---|
This compound | 29976-53-2 | C₈H₁₃NO₃ | 171.19 | Carbethoxy, ketone | Loratadine, Domperidone synthesis | High reactivity due to ketone and ester groups |
N-Methyl-4-piperidone | 1445-73-4 | C₆H₁₁NO | 113.16 | Methyl, ketone | Loratadine, Ketotifene synthesis | Lacks carbethoxy group; simpler structure |
N-Cbz-2-Piperidinecarboxylic acid | 28697-07-6 | C₁₄H₁₇NO₄ | 263.29 | Benzyloxycarbonyl (Cbz), carboxylic acid | Peptide synthesis | Bulky Cbz group enhances steric hindrance |
N-Carbethoxy-4-tropinone | 32499-64-2 | C₁₁H₁₇NO₃ | 211.26 | Carbethoxy, tropane ring | Neurological drug intermediates | Fused bicyclic structure alters pharmacology |
Ethyl 4-hydroxypiperidine-1-carboxylate | 65214-82-6 | C₈H₁₅NO₃ | 173.21 | Carbethoxy, hydroxyl | General drug intermediate | Hydroxyl group improves solubility in polar solvents |
1-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | 189.25 | Benzyl, ketone | Bepotastine besylate, Rupatidine synthesis | Benzyl substitution increases lipophilicity |
Critical Insights :
Reactivity : this compound’s ketone and carbethoxy groups enable diverse reactions (e.g., alkylation, condensation), making it more versatile than N-methyl-4-piperidone .
Pharmacological Relevance: Compounds like N-Carbethoxy-4-tropinone have fused ring systems, which are critical for CNS-targeting drugs, unlike simpler piperidones .
Solubility : Ethyl 4-hydroxypiperidine-1-carboxylate’s hydroxyl group enhances water solubility compared to this compound, which is only slightly water-soluble .
Role in Multi-Step Syntheses
This compound is pivotal in complex reactions:
- Michael Addition : Used to generate asymmetric diesters for intermediates in alkaloid synthesis .
- Dieckmann Condensation : Forms cyclic ketones for heterocyclic drug scaffolds (e.g., antipsychotics) .
Pharmaceutical Impurity Profile
- Acts as a starting material for Loratadine EP Impurity H , highlighting its role in quality control during drug manufacturing .
Stability and Handling
Biological Activity
N-Carbethoxy-4-piperidone, a compound with the CAS number 29976-53-2, is primarily recognized as a metabolite of the antihistamine drug Loratadine. This article delves into its biological activity, mechanisms of action, synthesis, and potential applications in various fields.
This compound is a clear, colorless to pale yellow liquid with a molecular formula of and a boiling point of approximately 95-98°C at 1 mmHg. It is slightly soluble in water and has distinct functional groups that influence its chemical reactivity and biological activity.
As a metabolite of Loratadine, this compound shares a similar mechanism of action. Loratadine functions as a selective inverse agonist at peripheral histamine H1-receptors, which suggests that this compound may also exhibit antihistaminic properties by inhibiting the associated biochemical pathways involved in allergic responses.
Biochemical Pathways
- Histamine H1-Receptor Modulation : By acting as an inverse agonist, it potentially reduces allergic symptoms by inhibiting histamine signaling pathways.
- Toxicity : Studies indicate that this compound exhibits toxicity towards certain aquatic organisms, raising environmental concerns regarding its use in industrial applications.
Biological Activities
Research has suggested that this compound may possess additional biological activities beyond its role as a metabolite. Notably, it has been implicated in:
- Antihypertensive Applications : The compound is used in the synthesis of 3-hydrazinopyridazines, which are known antihypertensive agents.
- Potential Anti-Dengue Activity : While limited studies exist, there are indications that it may exhibit anti-dengue virus (DENV) activity, warranting further investigation into its antiviral properties.
Synthesis and Reactions
This compound can be synthesized through various methods, including oxidation, reduction, and substitution reactions. Below is a summary of common reactions involving this compound:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Varies based on specific reaction |
Reduction | Zinc and acetic acid | Mild heating |
Substitution | Sodium borohydride | Room temperature |
These reactions allow for the production of various derivatives and intermediates that can be utilized in further chemical syntheses.
Case Study 1: Synthesis for Pharmaceutical Applications
In a recent study, this compound was utilized as a starting material for synthesizing 1-(carbethoxy)-4-(phenylamino)-4-piperidinecarboxanilide. The process yielded significant amounts with high purity levels, indicating its viability as a pharmaceutical intermediate .
Case Study 2: Environmental Impact Assessment
Research into the environmental effects of this compound revealed its toxicity to aquatic life. This finding underscores the need for careful management when using this compound in industrial settings to mitigate ecological risks.
Q & A
Basic Question: What is a reliable synthetic route for preparing N-Carbethoxy-4-piperidone in academic laboratories?
Methodological Answer:
A facile iodine-catalyzed method involves condensing substituted benzaldehydes with this compound in acetonitrile at room temperature. This protocol achieves high yields (>85%) under mild conditions, avoiding energy-intensive heating . For reproducibility, ensure stoichiometric ratios (1:2 of benzaldehyde to piperidone) and monitor reaction progress via thin-layer chromatography (TLC).
Basic Question: How can researchers ensure the purity of this compound for downstream applications?
Methodological Answer:
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Confirm purity using:
- Nuclear Magnetic Resonance (NMR) : Check for characteristic peaks (e.g., ethoxy carbonyl at δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
- Mass Spectrometry (MS) : Verify molecular ion peak at m/z 171.19 (C8H13NO3) .
Store purified product in airtight containers under nitrogen to prevent oxidation .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Emergency Measures : In case of eye contact, rinse with water for ≥15 minutes and seek medical attention. For skin exposure, wash immediately with soap and water .
- Storage : Keep in cool (<25°C), well-ventilated areas away from ignition sources .
Basic Question: Which analytical techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantify derivatives using a C18 column and UV detection at 254 nm.
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles in substituted benzylidene derivatives) .
- Infrared (IR) Spectroscopy : Confirm carbonyl stretching vibrations (~1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .
Advanced Question: How should researchers address contradictions in reported synthetic yields of this compound derivatives?
Methodological Answer:
- Variable Analysis : Compare reaction parameters (catalyst loading, solvent polarity, temperature). For example, iodine-catalyzed methods may outperform acid-catalyzed routes due to reduced side reactions.
- Replicate Studies : Conduct controlled experiments isolating variables (e.g., humidity, reagent purity).
- Statistical Validation : Apply ANOVA to assess significance of yield differences across methods .
Advanced Question: What strategies optimize reaction conditions for synthesizing α,α′-bis(substituted benzylidene) derivatives?
Methodological Answer:
- Solvent Screening : Acetonitrile enhances electrophilicity of the carbonyl group, but dimethylformamide (DMF) may improve solubility of aromatic aldehydes.
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl2) versus iodine; the latter minimizes byproducts in room-temperature reactions .
- Kinetic Monitoring : Use in-situ FTIR to track carbonyl conversion rates and adjust reaction time dynamically.
Advanced Question: How can thermal stability of this compound be assessed for high-temperature applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO2, ethyl fragments) under controlled pyrolysis .
- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes during phase transitions or exothermic degradation .
Advanced Question: What novel applications of this compound are emerging in material science?
Methodological Answer:
- Coordination Polymers : Utilize the ketone and ester moieties to chelate metal ions (e.g., Cu²⁺, Fe³⁺) for porous materials .
- Photoresponsive Compounds : Synthesize azobenzene derivatives for light-triggered conformational changes.
- Supramolecular Assemblies : Engineer hydrogen-bonding networks using the piperidone ring as a structural motif .
Advanced Question: How does solvent choice impact the stereoelectronic properties of this compound in reactions?
Methodological Answer:
- Polar Protic vs. Aprotic Solvents : Acetonitrile (aprotic) stabilizes transition states in nucleophilic additions, while methanol (protic) may protonate the carbonyl, reducing reactivity .
- Computational Modeling : Perform density functional theory (DFT) calculations to simulate solvent effects on charge distribution and reaction pathways.
Advanced Question: What methodologies detect and quantify byproducts in this compound syntheses?
Methodological Answer:
- LC-MS/MS : Identify trace impurities (e.g., unreacted starting materials, oxidation byproducts) with high sensitivity .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
- Isotopic Labeling : Track carbon flow using ¹³C-labeled reagents to elucidate byproduct formation mechanisms .
Properties
IUPAC Name |
ethyl 4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBGFMZTGFXIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057704 | |
Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-53-2 | |
Record name | 1-(Ethoxycarbonyl)-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29976-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29976-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139022 | |
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Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5JX1S259 | |
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Retrosynthesis Analysis
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